LEI 101 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LEI 101 hydrochloride is a potent and selective CB2 partial agonist . It exhibits more than 100-fold selectivity for CB2 over CB1 and does not significantly interact with hFAAH, MAGL, DAGL, or NAPE-PLD . It displays antinociceptive activity in a rat neuropathic pain model and attenuates renal inflammation in a mouse kidney damage model .
Molecular Structure Analysis
The chemical name of LEI 101 hydrochloride is 3-Cyclopropyl-1-[[4-[6-[(1,1-dioxido-4-thiomorpholinyl)methyl]-5-fluoro-2-pyridinyl]phenyl]methyl]-2,4-imidazolidinedione hydrochloride . Its molecular weight is 508.99 and its formula is C23H25FN4O4S.HCl .Physical And Chemical Properties Analysis
LEI 101 hydrochloride has a molecular weight of 508.99 and its formula is C23H25FN4O4S.HCl . It is soluble to 100 mM in DMSO .Relevant Papers Two relevant papers were found during the search . The first paper discusses the discovery and optimization of 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione derivatives as a novel class of selective cannabinoid CB2 receptor agonists . The second paper discusses how LEI-101 prevents cisplatin-induced nephrotoxicity . These papers provide valuable insights into the properties and potential applications of LEI 101 hydrochloride.
Aplicaciones Científicas De Investigación
Antinociceptive Activity
LEI 101 hydrochloride has demonstrated antinociceptive activity in a rat neuropathic pain model, suggesting its potential use in pain management therapies .
Renal Inflammation Attenuation
The compound has also been shown to attenuate renal inflammation in a mouse kidney damage model, indicating its possible application in treating kidney-related inflammatory conditions .
Selectivity and Interaction
LEI-101 exhibits over 100-fold selectivity for CB2 receptors over CB1 receptors and shows no significant interaction with enzymes like hFAAH, MAGL, DAGL, or NAPE-PLD . This selectivity could be beneficial in developing targeted therapies with minimal side effects.
Oral Bioavailability
The compound is noted for being orally bioavailable , which enhances its potential for use in oral medications .
Mecanismo De Acción
Target of Action
LEI 101 hydrochloride is a potent and selective partial agonist for the Cannabinoid Receptor 2 (CB2) . The CB2 receptor is primarily found in the peripheral nervous system, immune cells, and various tissues throughout the body . It plays a crucial role in modulating immune response and inflammation .
Mode of Action
LEI 101 hydrochloride interacts with the CB2 receptor as a partial agonist . It exhibits over 100-fold selectivity for CB2 over the CB1 receptor, indicating a high degree of specificity .
Biochemical Pathways
The activation of the CB2 receptor by LEI 101 hydrochloride can influence various biochemical pathways involved in pain perception and inflammation . .
Pharmacokinetics
LEI 101 hydrochloride is orally bioavailable, meaning it can be effectively absorbed into the bloodstream when taken by mouth . It has low brain penetration, suggesting that it primarily exerts its effects in the peripheral tissues rather than the central nervous system .
Result of Action
LEI 101 hydrochloride has been shown to display antinociceptive activity in a rat neuropathic pain model, suggesting it may help alleviate pain . It also attenuates renal inflammation in a mouse kidney damage model, indicating potential anti-inflammatory effects .
Propiedades
IUPAC Name |
3-cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4S.ClH/c24-19-7-8-20(25-21(19)14-26-9-11-33(31,32)12-10-26)17-3-1-16(2-4-17)13-27-15-22(29)28(23(27)30)18-5-6-18;/h1-4,7-8,18H,5-6,9-15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLLNJWPLUIBCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)CC3=CC=C(C=C3)C4=NC(=C(C=C4)F)CN5CCS(=O)(=O)CC5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClFN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
LEI 101 hydrochloride |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.